benzyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Benzyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 3-methoxy-1-methylpyrazole carboxamido group and at the 2-position with a thio-linked benzyl acetate moiety.
For example, cyclization reactions involving hydrazides, thiocyanates, or carboxylic acid derivatives with reagents like sulfuric acid or potassium thiocyanate (as seen in Scheme 26 of ) may form the thiadiazole backbone . Subsequent functionalization with the pyrazole carboxamido group and benzyl acetate could involve nucleophilic substitution or coupling reactions.
Applications: Thiadiazoles are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities. The pyrazole moiety may confer additional bioactivity, as pyrazoles are known to interact with biological targets such as kinases and receptors .
Properties
IUPAC Name |
benzyl 2-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S2/c1-22-8-12(15(21-22)25-2)14(24)18-16-19-20-17(28-16)27-10-13(23)26-9-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMSFTYDTRZOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound that combines a benzyl moiety with a thiadiazole and pyrazole structure. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
- Thiadiazole Ring : Known for various biological activities, including antimicrobial and antifungal properties.
- Pyrazole Moiety : Associated with a wide range of pharmacological actions, including anti-inflammatory and antitumor effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiadiazole moieties. For instance, this compound has shown promising results in inhibiting cancer cell proliferation.
Mechanism of Action :
- mTOR Pathway Inhibition : Similar compounds have been reported to reduce mTORC1 activity, leading to increased autophagy and decreased cell viability in cancer cell lines such as MIA PaCa-2 .
- Apoptosis Induction : The compound may induce apoptosis through various pathways, including caspase activation.
Antimicrobial Activity
The presence of the thiadiazole ring suggests potential antimicrobial activity. Research indicates that thiadiazoles exhibit significant antibacterial and antifungal properties.
Case Studies :
- A study on related thiadiazole derivatives demonstrated effective inhibition against various bacterial strains, indicating that modifications can enhance efficacy .
- The pyrazole derivatives have been shown to possess antifungal properties, making them suitable candidates for further development as antifungal agents .
Comparative Analysis
The biological activity of this compound can be compared with other pyrazole-based compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl 2-(Thiadiazolyl)acetate | Thiadiazole ring | Antimicrobial |
| N-benzyl-3-methoxy-pyrazole | Pyrazole ring | Anticancer |
| N-benzyl-thiadiazole derivatives | Various substitutions | Antibacterial |
Research Findings
Numerous studies have explored the structure-activity relationship (SAR) of pyrazoles and thiadiazoles:
- Substituent Effects : The introduction of different substituents on the pyrazole ring significantly affects biological activity.
- Synergistic Effects : Combinations of benzyl derivatives with other active groups have shown enhanced activity against resistant strains of bacteria and cancer cells.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 382.43 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds featuring thiadiazole and pyrazole derivatives exhibit notable antimicrobial properties. For instance, the synthesis of similar compounds has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of the benzyl group may enhance membrane permeability, facilitating better interaction with microbial cells .
Anticancer Potential
Research has highlighted the anticancer potential of thiadiazole derivatives. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation by interfering with specific molecular pathways involved in tumor growth. In vitro studies have demonstrated that derivatives similar to benzyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate can induce apoptosis in cancer cell lines .
Anti-inflammatory Properties
Compounds containing pyrazole and thiadiazole structures have been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes, offering therapeutic benefits in inflammatory diseases. The benzyl moiety could enhance these effects through improved bioavailability .
Analgesic Effects
There is emerging evidence suggesting that pyrazole derivatives possess analgesic properties. The compound's ability to modulate pain pathways could provide a basis for developing new analgesics with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antidiabetic Activity
Some studies have explored the potential of thiadiazole derivatives in managing diabetes through mechanisms such as enhancing insulin sensitivity or reducing glucose levels in blood plasma. Compounds similar to this compound have shown promise in preclinical models .
Table: Summary of Biological Activities
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with two closely related 1,3,4-thiadiazole derivatives described in .
Structural and Functional Differences
Key Observations:
Substituent Effects: The target compound’s 3-methoxy-1-methylpyrazole group may enhance solubility compared to the chloro-benzyl group in the second compound, which is more lipophilic and electron-withdrawing. The benzyl acetate group in the target compound could improve bioavailability by balancing lipophilicity and metabolic stability, whereas the amine group in the third compound might limit membrane permeability.
Biological Activity: The 4-chloro-benzyl derivative exhibits confirmed antimicrobial activity, attributed to the electron-withdrawing chlorine enhancing electrophilic interactions with microbial targets .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step functionalization (e.g., carboxamido coupling and thioether formation), making it more complex than the straightforward cyclization of the 4-chloro-benzyl analog .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Formation of the 1,3,4-thiadiazole core : React 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide under acidic conditions (e.g., POCl₃ or H₂SO₄) to generate the 1,3,4-thiadiazol-2-amine intermediate .
Introduction of the thioether linkage : Treat the thiadiazol-2-amine with carbon disulfide (CS₂) and benzyl chloroacetate in the presence of a base (e.g., KOH) to form the thioacetate bridge .
Amide coupling : Use coupling agents like EDCI/HOBt or DCC to attach the pyrazole carboxamide group to the thiadiazole ring .
- Key Characterization : IR spectroscopy (C=O stretch at ~1700 cm⁻¹, S–S stretch at ~500 cm⁻¹) and ¹H/¹³C NMR (pyrazole methyl protons at δ ~3.8 ppm, thiadiazole protons at δ ~7.5 ppm) confirm structural integrity .
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy :
- IR : Confirm carbonyl (amide C=O at ~1650 cm⁻¹) and thioether (C–S at ~700 cm⁻¹) groups .
- NMR : Assign peaks for pyrazole (δ 3.8 ppm, singlet for CH₃), benzyl (δ 5.1 ppm, singlet for CH₂), and thiadiazole (δ 8.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₀N₄O₃S₂: 432.09) .
Q. What solvents and conditions are optimal for handling this compound in experimental workflows?
- Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water or ethanol .
- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the thioether or amide bonds. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can structural ambiguities (e.g., tautomerism in the pyrazole ring) be resolved during crystallographic analysis?
- Methodological Answer :
- X-ray Crystallography : Use SHELX or WinGX for structure refinement. The 3-methoxy-1-methylpyrazole group is prone to tautomerism; assign positions via anisotropic displacement parameters and hydrogen bonding patterns (e.g., N–H···O interactions) .
- Computational Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 09) to confirm tautomeric forms .
Q. What strategies mitigate low yields during the thiadiazole-thioacetate coupling step?
- Methodological Answer :
- Optimize Reaction Conditions :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems (water/DCM) .
- Increase temperature to 60–80°C and monitor progress via TLC (hexane/ethyl acetate 3:1) .
- Side Product Analysis : LC-MS to identify byproducts (e.g., disulfides from over-oxidation); add reducing agents like TCEP to suppress disulfide formation .
Q. How can researchers address contradictory bioactivity data across different assay models (e.g., enzyme vs. cell-based assays)?
- Methodological Answer :
- Mechanistic Profiling :
Enzyme Assays : Measure IC₅₀ against purified targets (e.g., kinases) using fluorescence polarization .
Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylation markers) .
- Solubility Adjustments : Use cyclodextrin or lipid-based formulations to improve cellular uptake discrepancies .
Q. What computational tools predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge-region residues) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., Lys68 in PKA) .
Q. How do researchers differentiate degradation products under oxidative vs. hydrolytic stress?
- Methodological Answer :
- Forced Degradation Studies :
Oxidative Stress : Treat with H₂O₂ (3% v/v) at 40°C for 24 hrs; monitor sulfoxide formation via LC-MS .
Hydrolytic Stress : Expose to pH 9.0 buffer (50°C, 48 hrs); identify hydrolyzed amide (carboxylic acid) byproduct .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
